![molecular formula C43H45F3N8O6 B15137106 6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)
6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide is a complex organic molecule with potential applications in medicinal chemistry. This compound features multiple functional groups, including fluorinated cyclopropyl, imidazo[1,2-a]pyridine, and pyridine-2-carboxamide moieties, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of the 2,2-difluorocyclopropyl moiety: This can be achieved through the reaction of a suitable precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Construction of the imidazo[1,2-a]pyridine core: This step may involve the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the piperidinyl and isoindolinone groups: This can be accomplished through nucleophilic substitution reactions, where the piperidinyl and isoindolinone groups are introduced using appropriate nucleophiles and electrophiles.
Final coupling and functional group modifications: The final steps involve coupling the various fragments together and performing any necessary functional group modifications to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple nitrogen atoms and aromatic rings makes the compound susceptible to oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorinated cyclopropyl and aromatic rings can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the imidazo[1,2-a]pyridine core may yield N-oxides, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly those with fluorinated and heterocyclic structures.
Biology: As a probe for studying biological processes involving fluorinated compounds and heterocyclic systems.
Medicine: As a potential therapeutic agent, particularly in the development of drugs targeting specific biological pathways or receptors.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The fluorinated cyclopropyl and imidazo[1,2-a]pyridine moieties may enhance binding affinity and selectivity for these targets, leading to modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide analogs: Compounds with similar structures but different substituents on the imidazo[1,2-a]pyridine or piperidinyl groups.
Fluorinated heterocycles: Compounds containing fluorinated cyclopropyl or imidazo[1,2-a]pyridine moieties, which may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, including the fluorinated cyclopropyl, imidazo[1,2-a]pyridine, and pyridine-2-carboxamide moieties. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C43H45F3N8O6 |
|---|---|
Molecular Weight |
826.9 g/mol |
IUPAC Name |
6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C43H45F3N8O6/c1-42(2,60)35-32(49-38(56)30-5-3-4-29(47-30)28-19-43(28,45)46)22-53-21-31(48-37(53)36(35)44)24-12-14-51(15-13-24)20-23-10-16-52(17-11-23)25-6-7-26-27(18-25)41(59)54(40(26)58)33-8-9-34(55)50-39(33)57/h3-7,18,21-24,28,33,60H,8-17,19-20H2,1-2H3,(H,49,56)(H,50,55,57) |
InChI Key |
WIFFXHPUQAHTBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C2=NC(=CN2C=C1NC(=O)C3=CC=CC(=N3)C4CC4(F)F)C5CCN(CC5)CC6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


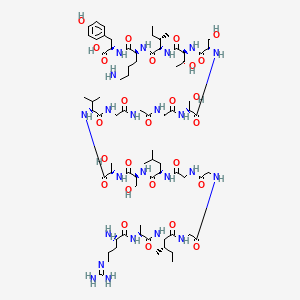
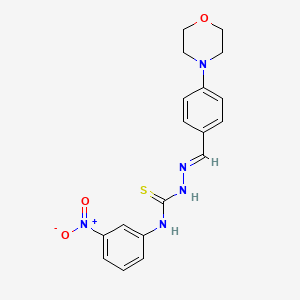
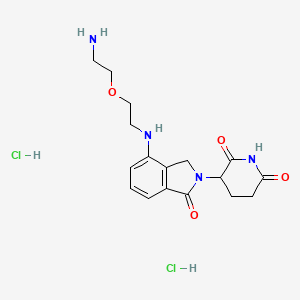
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)

![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
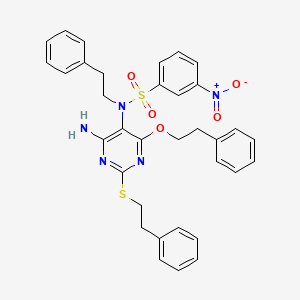
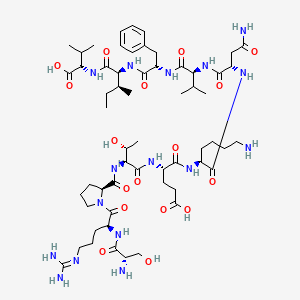
![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)
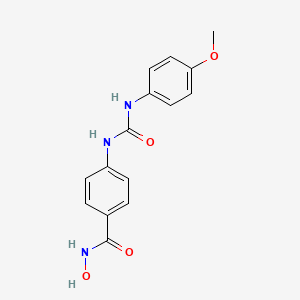
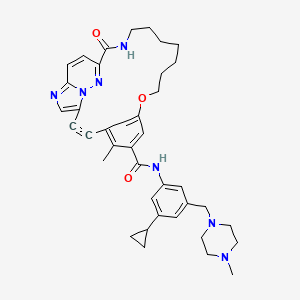
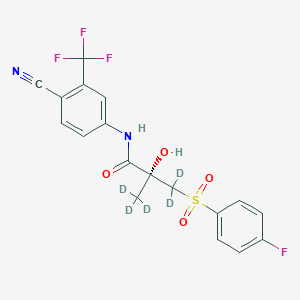
![N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide](/img/structure/B15137117.png)
![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)
